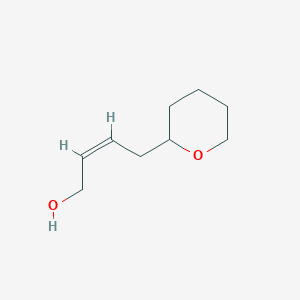
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring attached to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.
Attachment of the Butenol Chain: The butenol chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving tetrahydropyran derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration around the double bond.
4-(Tetrahydro-2H-pyran-2-yl)butan-1-ol: A saturated analog without the double bond.
4-(Tetrahydro-2H-pyran-2-yl)but-2-yn-1-ol: An alkyne analog with a triple bond.
Uniqueness
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different physical and chemical properties compared to its E-isomer and other analogs.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(Z)-4-(oxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h1,3,9-10H,2,4-8H2/b3-1- |
Clé InChI |
CVGWPYGYGNRVMF-IWQZZHSRSA-N |
SMILES isomérique |
C1CCOC(C1)C/C=C\CO |
SMILES canonique |
C1CCOC(C1)CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


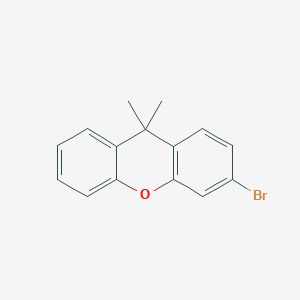
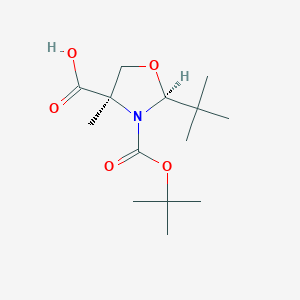
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
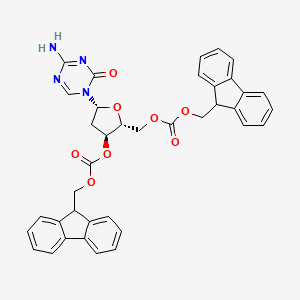

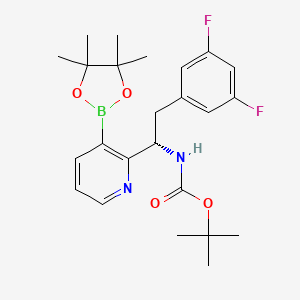
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
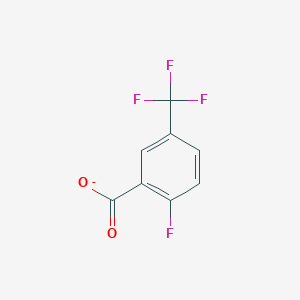
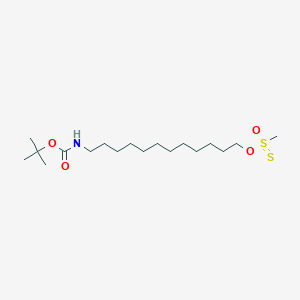
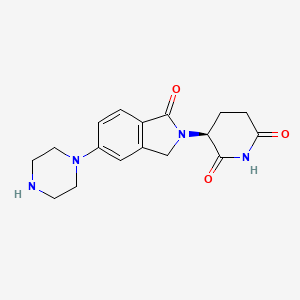
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

